molecular formula C48H28N4O8Zn B12509324 meso-Tetra(4-carboxyphenyl)porphine-Zn(II)

meso-Tetra(4-carboxyphenyl)porphine-Zn(II)

Cat. No.: B12509324
M. Wt: 854.1 g/mol
InChI Key: VAXPERSPSDHISJ-UHFFFAOYSA-N
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Description

meso-Tetra(4-carboxyphenyl)porphine-Zn(II): is an organometallic compound that has garnered significant interest within the realm of supramolecular chemistry. This compound is known for its strong metal-ligand coordination properties, making it a valuable component in constructing metal-organic frameworks (MOFs). These frameworks have a wide array of applications, including gas storage, catalysis, and sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-carboxyphenyl)porphine-Zn(II) typically involves the coordination chelation between the meso-Tetra(4-carboxyphenyl)porphine ligand and Zn(II) paddlewheel metal nodes. One method involves using 4,4′-biphenyldicarboxylic acid as a nucleation modulator to control the growth of the metal-organic framework, resulting in small and well-defined MOF crystals .

Industrial Production Methods: Industrial production methods for meso-Tetra(4-carboxyphenyl)porphine-Zn(II) are not extensively documented. the general approach involves large-scale synthesis using similar coordination chemistry principles, ensuring high purity and yield through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: meso-Tetra(4-carboxyphenyl)porphine-Zn(II) undergoes various chemical reactions, including:

    Oxidation: This compound can participate in oxidation reactions, often facilitated by its metal center.

    Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where ligands attached to the metal center are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using various organic ligands under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism by which meso-Tetra(4-carboxyphenyl)porphine-Zn(II) exerts its effects involves its strong metal-ligand coordination properties. In biological systems, it can enter cells through clathrin-mediated endocytosis and bind to specific receptors such as CD320. This binding facilitates its uptake and accumulation in target cells, making it effective for applications like cancer diagnostics .

Comparison with Similar Compounds

Uniqueness: meso-Tetra(4-carboxyphenyl)porphine-Zn(II) is unique due to its specific metal-ligand coordination with Zn(II), which imparts distinct photophysical and chemical properties. This makes it particularly valuable in constructing MOFs and in applications requiring strong metal coordination.

Properties

Molecular Formula

C48H28N4O8Zn

Molecular Weight

854.1 g/mol

IUPAC Name

zinc;4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H28N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2

InChI Key

VAXPERSPSDHISJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Zn+2]

Origin of Product

United States

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